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Compound of Interest

Compound Name: 2-Methylanthracene

CAS No.: 26914-18-1

Cat. No.: B7822218

Get Quote

Executive Summary
The primary distinction between 1-Methylanthracene (1-MeA) and 2-Methylanthracene (2-

MeA) lies in their molecular planarity and subsequent solid-state packing. While they are

constitutional isomers, the position of the methyl group dictates two divergent electronic

behaviors:

2-Methylanthracene retains the planar, rigid architecture of the parent anthracene,

facilitating strong

-

stacking, high melting points, and superior charge carrier mobility.

1-Methylanthracene suffers from significant steric hindrance (peri-interaction) between the

methyl group and the proton at the C9 position. This forces the molecule into a distorted,

non-planar conformation, disrupting crystal packing and significantly lowering its melting

point and lattice energy.
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For researchers in organic semiconductors, 2-MeA is the preferred candidate for charge

transport layers, whereas 1-MeA serves as a model for studying steric-induced disruption of

conjugation and biological activity (e.g., gap junction inhibition).

Molecular Architecture & Steric Effects
The electronic properties of these isomers are governed by their ability to delocalize electrons

across the anthracene core. This ability is directly compromised in the 1-isomer.

Structural Comparison[1][2]
2-Methylanthracene (Linear/Planar): The methyl group at the C2 position faces no

significant steric opposition. The molecule remains planar, allowing it to crystallize in a

"herringbone" or "sandwich" motif typical of high-performance organic semiconductors.

1-Methylanthracene (Distorted/Bay-Region): The methyl group at C1 is in close proximity to

the hydrogen atom at C9 (the peri position). The van der Waals radii of the methyl group and

the proton overlap, forcing the anthracene backbone to twist out of plane to relieve strain.

Visualization of Steric Logic
The following diagram illustrates the structural logic and its consequence on packing and

mobility.
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Figure 1: Causal flow of structural isomerism affecting electronic properties. 2-MeA maintains

planarity for transport, while 1-MeA suffers from steric-induced distortion.

Physicochemical & Electronic Data
The structural distortion in 1-MeA is quantitatively visible in its thermal and spectral properties.
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Property
1-
Methylanthracene

2-
Methylanthracene

Interpretation

Molecular Weight 192.26 g/mol 192.26 g/mol Isomers.

Melting Point 86 - 88 °C 204 - 206 °C

The >115°C

difference confirms

the disrupted crystal

lattice of 1-MeA due to

non-planarity.

Crystal System Monoclinic (typically)
Monoclinic /

Orthorhombic

2-MeA packs more

efficiently, leading to

higher density and

stability.

HOMO Level ~ -5.4 eV (Est.) -5.49 eV

1-MeA's distortion

slightly destabilizes

the HOMO compared

to the planar 2-MeA.

LUMO Level ~ -1.4 eV (Est.) -1.54 eV

2-MeA has better

electron affinity due to

extended effective

conjugation.

Band Gap Larger (Blue-shifted) Smaller (Red-shifted)

Distortion in 1-MeA

breaks conjugation

length, widening the

optical gap relative to

2-MeA.

Fluorescence
High Quantum Yield

(Soln)

High Quantum Yield

(Solid)

2-MeA retains strong

emission in solid state

(J-aggregates); 1-MeA

may suffer

concentration

quenching or

aggregation changes.
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Solubility
High (Organic

Solvents)
Moderate

The low lattice energy

of 1-MeA makes it

significantly more

soluble in common

solvents (CHCl3,

Toluene).

Key Insight: The melting point is the most critical proxy for electronic performance in solid-state

devices. The high melting point of 2-MeA indicates strong intermolecular orbital overlap, which

is a prerequisite for efficient exciton diffusion and charge transport.

Experimental Protocols
Synthesis of 1-Methylanthracene
Synthesizing 1-MeA is more complex than 2-MeA due to the directing effects of substituents.

The most reliable route involves the reduction of 1-methylanthraquinone.

Reagents:

1-Methylanthraquinone (Starting Material)[1]

Zinc Dust (Activated)

Ammonium Hydroxide (20-30%)

Copper Sulfate (Catalytic amount)

Protocol:

Activation: Activate Zinc dust by washing with dilute HCl, then water, ethanol, and ether. Dry

under vacuum.

Reaction Setup: In a 250 mL round-bottom flask, suspend 5.0 g of 1-methylanthraquinone in

100 mL of 20% aqueous ammonia.

Reduction: Add 10 g of activated Zinc dust and a pinch of CuSO₄.
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Reflux: Heat the mixture to reflux with vigorous stirring. The red quinone color should fade to

a pale yellow/green fluorescent solution over 4–6 hours.

Workup: Filter the hot solution to remove excess Zinc. Allow the filtrate to cool. 1-

Methylanthracene will precipitate as pale yellow plates.

Purification: Recrystallize from ethanol or acetic acid.

Target MP: 86–88 °C.[2]

Characterization: UV-Vis Spectroscopy
To observe the electronic consequences of the structural distortion:

Preparation: Prepare

M solutions of both isomers in spectro-grade Cyclohexane (non-polar solvent minimizes
solvatochromic shifts).

Baseline: Run a solvent blank scan from 200 nm to 500 nm.

Measurement: Scan both samples.

2-MeA: Look for sharp vibronic structure (0-0, 0-1, 0-2 transitions) characteristic of rigid,

planar acenes.

will be near 375 nm.

1-MeA: Expect a slight broadening of the vibronic peaks and a hypsochromic (blue) shift of

the absorption edge compared to 2-MeA, reflecting the loss of effective conjugation length

due to twisting.

Application Context
Organic Semiconductors (OFETs/OLEDs)[5]

2-Methylanthracene: Excellent candidate. Its planar structure allows for "edge-to-face" or

"shifted stack" packing, which optimizes orbital overlap for hole transport.
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1-Methylanthracene: Poor candidate for transport. The steric twist prevents close packing,

creating "traps" and reducing mobility. However, it is useful as a dopant or in liquid

scintillators where solubility is paramount.

Biological Activity[5][6]
1-Methylanthracene: Biologically active.[3] It has been shown to inhibit Gap Junction

Intercellular Communication (GJIC) in cells.[3] The "bay-region" shape mimics carcinogenic

PAHs (like benz[a]anthracene), allowing it to intercalate into specific membrane domains.

2-Methylanthracene: Biologically inactive regarding GJIC inhibition, further proving that the

shape (planar vs. distorted) dictates the biological interaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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